6-Bromoimidazo[1,2-a]pyridin-3-amine 6-Bromoimidazo[1,2-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 705262-55-1
VCID: VC0079506
InChI: InChI=1S/C7H6BrN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2
SMILES: C1=CC2=NC=C(N2C=C1Br)N
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05

6-Bromoimidazo[1,2-a]pyridin-3-amine

CAS No.: 705262-55-1

Cat. No.: VC0079506

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05

* For research use only. Not for human or veterinary use.

6-Bromoimidazo[1,2-a]pyridin-3-amine - 705262-55-1

Specification

CAS No. 705262-55-1
Molecular Formula C7H6BrN3
Molecular Weight 212.05
IUPAC Name 6-bromoimidazo[1,2-a]pyridin-3-amine
Standard InChI InChI=1S/C7H6BrN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2
Standard InChI Key PGSBYVUIXGOCGV-UHFFFAOYSA-N
SMILES C1=CC2=NC=C(N2C=C1Br)N

Introduction

Chemical Identity and Structural Characteristics

6-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound characterized by a fused ring system comprising an imidazole ring fused to a pyridine ring, with specific functional group substitutions. The compound possesses the following identification parameters:

ParameterValue
Chemical Name6-Bromoimidazo[1,2-a]pyridin-3-amine
Common Synonyms3-Amino-6-bromoimidazo[1,2-a]pyridine
CAS Registry Number705262-55-1
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
IUPAC Name6-bromoimidazo[1,2-a]pyridin-3-amine

The structure features a bromine atom at position 6 of the pyridine ring and an amino group at position 3 of the imidazole ring. This arrangement creates a molecule with multiple potential interaction sites, including hydrogen bond donors and acceptors, as well as halogen bonding capabilities. The presence of the bromine atom significantly affects the electronic distribution within the molecule, creating a unique electrophilic site that can participate in various chemical transformations .

Physical Properties

The physical properties of 6-Bromoimidazo[1,2-a]pyridin-3-amine have been characterized through various analytical techniques. Understanding these properties is crucial for its handling, purification, and application in chemical reactions and biological studies.

PropertyValueReference
Physical StateSolid
Melting Point145-147°C
SolubilitySoluble in DMSO, DMF; Partially soluble in alcohols; Limited solubility in water
Storage Conditions2-8°C, protected from light
Density1.87±0.1 g/cm³ (Predicted)
pKa6.31±0.50 (Predicted)

The compound typically appears as a crystalline solid and exhibits solubility characteristics typical of many heterocyclic compounds with both polar and nonpolar regions. The presence of the amino group provides hydrogen bonding capabilities, while the bromine substituent contributes to intermolecular interactions through halogen bonding .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-Bromoimidazo[1,2-a]pyridin-3-amine and structurally related compounds. The most commonly employed methods include:

Direct Synthesis from 2-Amino-5-bromopyridine

One established method involves the reaction of 2-amino-5-bromopyridine with appropriate electrophiles to form the imidazole ring. This approach typically utilizes α-haloketones or α-bromoacetaldehyde derivatives as key reagents .

For example, 2-amino-5-bromopyridine can react with 2-bromomalonaldehyde or similar compounds to form the imidazo[1,2-a]pyridine core structure. The reaction conditions usually involve heating in protic solvents like ethanol or water, sometimes using microwave irradiation to enhance reaction rates and yields .

Two-Step One-Pot Synthesis

A convenient and efficient two-step one-pot method has been documented that involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate, followed by condensation with active electrophiles such as ethyl bromoacetate or bromoacetonitrile .

The key steps in this procedure include:

  • Formation of an intermediate through the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetate

  • Subsequent condensation with active electrophiles to form the desired imidazo[1,2-a]pyridine structure

  • Further functionalization to introduce the amine group at position 3

This methodology provides a practical approach to 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields .

Conversion from 6-Bromoimidazo[1,2-a]pyridine

Chemical Properties and Reactions

6-Bromoimidazo[1,2-a]pyridin-3-amine exhibits diverse chemical reactivity due to its heterocyclic nature and functional group substitutions. Understanding these properties is essential for its application in synthetic chemistry and drug development.

Reactivity of the Bromine Substituent

The bromine atom at position 6 serves as an excellent site for various chemical transformations:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, including amines, thiols, and alkoxides, enabling the introduction of diverse functional groups.

  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids, to form carbon-carbon bonds. This property is particularly valuable for the synthesis of more complex derivatives .

  • Metal-Halogen Exchange: Reactions with organolithium reagents can facilitate metal-halogen exchange, providing access to lithiated intermediates that can react with electrophiles.

Reactivity of the Amino Group

The primary amine at position 3 offers additional opportunities for chemical modifications:

  • Acylation: The amino group can undergo acylation with acid chlorides or anhydrides to form amide derivatives.

  • Alkylation: Reaction with alkyl halides can lead to N-alkylated products, though this typically requires controlling conditions to prevent over-alkylation.

  • Diazotization: The primary amine can be converted to diazonium salts, which serve as intermediates for further transformations including deamination or introduction of other functional groups.

Acid-Base Properties

The compound exhibits amphoteric behavior due to the presence of both basic (amino) and weakly acidic (imidazole N-H) sites. The predicted pKa value of approximately 6.31 suggests moderate basicity .

Applications and Biological Activities

6-Bromoimidazo[1,2-a]pyridin-3-amine and its derivatives have attracted considerable interest in medicinal chemistry and biochemical research due to their diverse biological activities.

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold, including 6-bromoimidazo[1,2-a]pyridin-3-amine, has demonstrated significant potential as a pharmacophore in drug discovery. Compounds containing this core structure have exhibited various biological activities:

  • Antimicrobial Activity: Derivatives of this compound have shown activity against various pathogens, making them candidates for antibiotic development.

  • Anticancer Properties: Studies have indicated potential anticancer activities of related compounds, possibly through mechanisms involving the G1-S transition in the cell cycle and the promotion of E2F transcriptional programs.

  • Enzyme Inhibition: Some derivatives have been investigated as inhibitors of RGGT (Rab geranylgeranyl transferase), an enzyme involved in protein prenylation and cellular signaling pathways .

Chemical Biology Applications

The compound serves as a valuable building block for the development of chemical probes for biological systems. The presence of both the bromine atom and the amino group provides sites for bioconjugation and the attachment of reporting groups such as fluorophores or affinity tags.

Material Science Applications

Though less explored, the unique electronic properties of imidazo[1,2-a]pyridine derivatives suggest potential applications in materials science, particularly in the development of functional materials with specific electronic and optical properties.

Research Findings and Structure-Activity Relationships

Recent research has provided valuable insights into the structure-activity relationships of 6-bromoimidazo[1,2-a]pyridin-3-amine and related compounds.

Studies on Structural Modifications

Investigations have revealed that modifications at various positions of the imidazo[1,2-a]pyridine scaffold can significantly impact biological activity. In particular:

  • Position 6 Modifications: Substitution at position 6 (where the bromine is located in 6-bromoimidazo[1,2-a]pyridin-3-amine) has been found to be particularly important for biological activity. Studies have shown that compounds with different substituents at this position can exhibit diverse pharmacological profiles .

  • Position 3 Modifications: The amino group at position 3 serves as a versatile site for structural elaboration. Research has demonstrated that modifications at this position can fine-tune the compound's pharmacokinetic properties and target interactions .

Comparative Studies with Isomeric Compounds

Comparative studies with isomeric compounds, such as 3-bromoimidazo[1,2-a]pyridin-6-amine and 6-bromoimidazo[1,2-a]pyridin-8-amine, have provided insights into how the positioning of functional groups affects chemical reactivity and biological activity .

For instance, crystallographic studies of 6-bromoimidazo[1,2-a]pyridin-8-amine have revealed that the molecules are approximately planar with r.m.s. deviations for all non-H atoms = 0.016, 0.023, and 0.024 Å. The primary amine groups show pyramidal coordination, and adjacent molecules are linked by N-H⋯N hydrogen bonds .

Mechanistic Studies on Synthesis

Research on the synthesis of imidazo[1,2-a]pyridine derivatives has elucidated reaction mechanisms that facilitate the efficient preparation of these compounds. One notable finding involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

These studies have revealed that the reaction proceeds via an initial displacement of the halogen atom by the pyridine ring nitrogen to form a pyridinium salt, which then undergoes cyclization to form an intermediate. Depending on the reaction conditions (presence of I₂/TBHP or only TBHP), this intermediate can lead to either amide formation or bromination to form 3-bromoimidazo[1,2-a]pyridines .

ClassificationDetailsReference
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
SupplierProduct NumberPackage SizePrice (USD)Reference
Apollo ScientificOR30980250 mg$134
SynQuest Laboratories3H30-9-X5250 mg$148
Biosynth CarbosynthFB162606100 mg$120
Biosynth CarbosynthFB162606250 mg$230
TRCB61459010 mg$45

These pricing details indicate that the compound is moderately expensive, which is typical for specialized heterocyclic building blocks used in medicinal chemistry and drug discovery.

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